Carbamic acid, bis(diphenyldithio-, butynylene ester
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Overview
Description
Carbamic acid, bis(diphenyldithio-, butynylene ester is a complex organic compound that falls under the category of carbamates. Carbamates are derivatives of carbamic acid and are widely used in various fields, including agriculture, medicine, and industry. This particular compound is known for its unique structure and properties, which make it valuable for specific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, bis(diphenyldithio-, butynylene ester typically involves the esterification of carbamic acid with diphenyldithio- and butynylene groups. The reaction conditions often require the presence of a catalyst, such as a strong acid or base, to facilitate the esterification process. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be achieved through a continuous flow process. This method allows for the efficient and large-scale production of the compound. The use of advanced catalysts and optimized reaction conditions ensures high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Carbamic acid, bis(diphenyldithio-, butynylene ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ester groups to alcohols or amines.
Substitution: The ester groups can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenating agents like thionyl chloride or alkylating agents like alkyl halides are employed.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or amines.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
Carbamic acid, bis(diphenyldithio-, butynylene ester has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a prodrug or a drug delivery system.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of carbamic acid, bis(diphenyldithio-, butynylene ester involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The molecular targets may include proteins, nucleic acids, or other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Carbamic acid esters: These compounds share a similar core structure but differ in their ester groups.
Dithiocarbamates: These compounds contain sulfur atoms and have similar chemical properties.
Butynylene esters: These esters have a similar butynylene group but differ in their other functional groups.
Uniqueness
Carbamic acid, bis(diphenyldithio-, butynylene ester is unique due to its combination of diphenyldithio- and butynylene groups, which confer specific chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
CAS No. |
73747-41-8 |
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Molecular Formula |
C30H24N2S4 |
Molecular Weight |
540.8 g/mol |
IUPAC Name |
4-(diphenylcarbamothioylsulfanyl)but-2-ynyl N,N-diphenylcarbamodithioate |
InChI |
InChI=1S/C30H24N2S4/c33-29(31(25-15-5-1-6-16-25)26-17-7-2-8-18-26)35-23-13-14-24-36-30(34)32(27-19-9-3-10-20-27)28-21-11-4-12-22-28/h1-12,15-22H,23-24H2 |
InChI Key |
KRJJRCBJAVJIHL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C(=S)SCC#CCSC(=S)N(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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